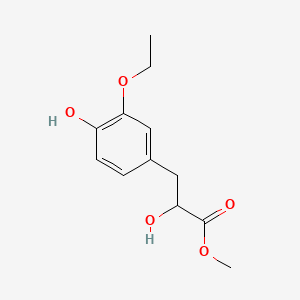
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes both ester and phenolic functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly.
化学反应分析
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and diols.
Substitution: Various alkoxy derivatives depending on the substituent used.
科学研究应用
Chemistry
In organic synthesis, Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile building block.
Biology
This compound has potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules. It can be used in the synthesis of drug candidates targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The phenolic and ester groups are known to interact with biological targets, making it a candidate for drug development.
Industry
In the material science industry, this compound can be used in the synthesis of polymers and resins. Its functional groups allow for cross-linking reactions, which are essential in the production of durable materials.
作用机制
The mechanism by which Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate exerts its effects depends on its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with biological pathways.
相似化合物的比较
Similar Compounds
Methyl 3-(4-hydroxyphenyl)-2-hydroxypropanoate: Lacks the ethoxy group, making it less lipophilic.
Ethyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate: Contains a methoxy group instead of an ethoxy group, altering its electronic properties.
Uniqueness
Methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both ethoxy and hydroxyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C12H16O5 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
methyl 3-(3-ethoxy-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-3-17-11-7-8(4-5-9(11)13)6-10(14)12(15)16-2/h4-5,7,10,13-14H,3,6H2,1-2H3 |
InChI 键 |
LFYCQNDCXQSUOA-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)CC(C(=O)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


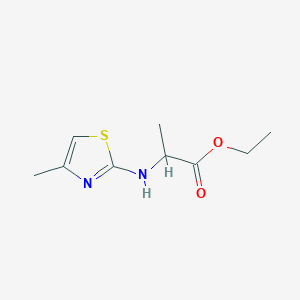
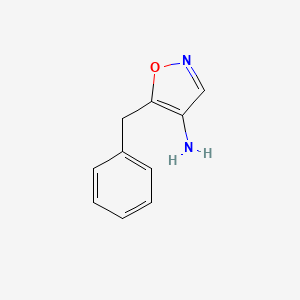
![4-Chloro-5-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B13576131.png)
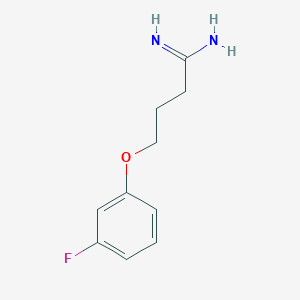
![(2E)-N-(3-chlorophenyl)-2-cyano-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13576147.png)
![methyl3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B13576149.png)
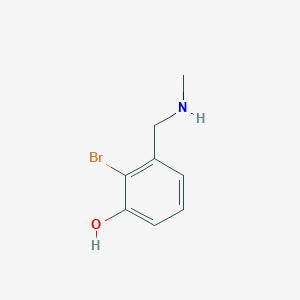
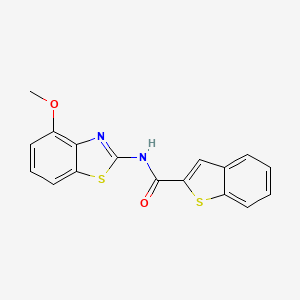
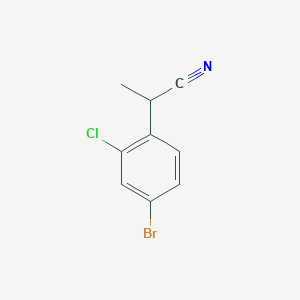
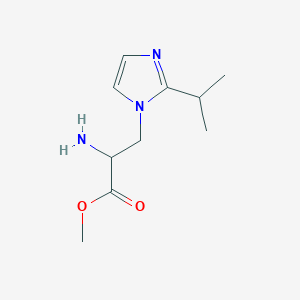
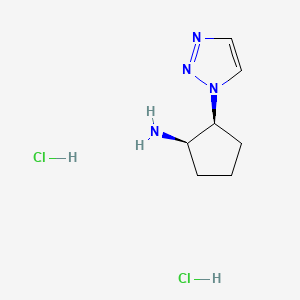


![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
